![molecular formula C16H15Cl2NO3 B4426006 N-(2,3-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide](/img/structure/B4426006.png)
N-(2,3-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide
Overview
Description
N-(2,3-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide, also known as DCPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DCPA is a herbicide that inhibits the growth of weeds by disrupting the photosynthesis process. However, its application in scientific research is not limited to herbicidal properties.
Mechanism of Action
Further research is needed to understand the molecular mechanisms underlying the herbicidal activity of N-(2,3-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has served as a model for the development of new herbicides and has been used to study the impact of herbicides on plant physiology, environmental toxicology, and human health. Further research is needed to fully understand the potential of this compound and its impact on the environment and human health.
Advantages and Limitations for Lab Experiments
N-(2,3-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide has several advantages for use in lab experiments, including:
1. High potency: this compound is a potent herbicide, making it useful for studying the effects of herbicides on plants.
2. Selectivity: this compound is selective for PPO, making it useful for studying the role of PPO in plant physiology.
3. Stability: this compound is stable under a wide range of conditions, making it easy to handle and store.
However, there are also some limitations to using this compound in lab experiments, including:
1. Toxicity: this compound is toxic to plants and non-target organisms, making it important to handle with care.
2. Limited solubility: this compound has limited solubility in water, which can make it difficult to use in some experiments.
3. Cost: this compound is relatively expensive compared to other herbicides, which can limit its use in some experiments.
Future Directions
There are several future directions for research on N-(2,3-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide, including:
1. Development of new herbicides: this compound has served as a model for the development of new herbicides that are more effective and less toxic.
2. Environmental monitoring: this compound has been detected in the environment, and further research is needed to assess its impact on non-target organisms.
3. Human health: Further research is needed to assess the potential health effects of this compound, including its potential as a carcinogen and endocrine disruptor.
4.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide has been used in various scientific research applications, including:
1. Plant physiology: this compound has been used to study the effect of herbicides on plant physiology, including photosynthesis, respiration, and growth.
2. Environmental toxicology: this compound has been used to study the toxicity of herbicides on non-target organisms, including aquatic organisms and soil microorganisms.
3. Biomedical research: this compound has been used to study the effect of herbicides on human health, including its potential as a carcinogen and endocrine disruptor.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10(22-14-9-4-3-8-13(14)21-2)16(20)19-12-7-5-6-11(17)15(12)18/h3-10H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUAFZGUSOOYHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)OC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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